1-(1,3-oxazol-4-yl)ethan-1-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(1,3-oxazol-4-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4(6)5-2-8-3-7-5;/h2-4H,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQJAQUUTZPJBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=COC=N1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of an appropriate aldehyde with an amine and an isocyanide in the presence of a base, leading to the formation of the oxazole ring . The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-oxazol-4-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazole-4-carboxylic acid derivatives, while substitution reactions can yield a variety of N-substituted oxazole derivatives .
Scientific Research Applications
1-(1,3-oxazol-4-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-(1,3-oxazol-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Structural and Functional Differences:
- Oxadiazole (e.g., ): Contains two nitrogen atoms and one oxygen, increasing electronegativity and hydrogen-bonding capacity. Triazole (e.g., ): Three nitrogen atoms enhance metabolic stability and metal-binding properties.
Substituent Effects :
Physicochemical Properties:
- Solubility : The hydrochloride salt form improves water solubility, critical for bioavailability. Oxadiazole derivatives (e.g., ) exhibit lower solubility than oxazoles due to higher hydrophobicity.
- Stability : Oxazole rings are generally stable under physiological conditions, whereas nitro-substituted compounds (e.g., ) may undergo redox reactions.
Biological Activity
1-(1,3-Oxazol-4-yl)ethan-1-amine hydrochloride is a heterocyclic compound featuring a 1,3-oxazole ring and an ethan-1-amine moiety. Its molecular formula is CHClNO, with a molecular weight of approximately 148.59 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to the structural characteristics of the oxazole ring. This ring can engage in hydrogen bonding and π-π interactions , which are essential for binding affinity with various biological targets such as enzymes and receptors. The ethan-1-amine component can form ionic bonds, further modulating the activity of target proteins and influencing biochemical pathways .
Biological Activities
Research indicates that compounds containing oxazole rings exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of oxazole derivatives, suggesting that this compound may possess similar effects.
- Anticancer Potential : Preliminary investigations have suggested that this compound could exhibit anticancer properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
Table 1: Biological Activities of Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine hydrochloride | CHClNO | Antimicrobial and anticancer activities |
| 1-(1,3-Oxazol-5-yl)ethan-1-amine hydrochloride | CHClNO | Antimicrobial properties |
| 2-Aminoethylbenzothiazole | CHNS | Potential anticancer agent |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound derivatives. For instance:
- Antioxidant Activity : Research has utilized the DPPH radical scavenging method to assess antioxidant potential. Compounds similar to 1-(1,3-Oxazol-4-yl)ethan-1-amines have demonstrated significant radical scavenging abilities, indicating potential health benefits against oxidative stress .
- Structure–Activity Relationship (SAR) : A study investigating various derivatives revealed that modifications to the oxazole structure could enhance biological activity. For example, introducing different substituents on the oxazole ring significantly influenced both antimicrobial and anticancer activities .
Q & A
Q. What are the standard synthetic routes and purification methods for 1-(1,3-oxazol-4-yl)ethan-1-amine hydrochloride?
The synthesis typically involves multi-step organic reactions, including:
- Oxazole ring formation : Starting from precursors like β-keto esters or via cyclization of α-halo ketones with urea derivatives to construct the oxazole core.
- Amination : Introduction of the amine group via reductive amination or nucleophilic substitution, followed by salt formation with hydrochloric acid to yield the hydrochloride derivative.
- Purification : Recrystallization using polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and methanol/dichloromethane eluents ensures high purity (>95%).
Reference to analogous methodologies can be inferred from Enamine Ltd’s catalog entries for structurally related amines .
Q. How is the compound characterized structurally and analytically?
Key characterization methods include:
- X-ray crystallography : For definitive structural confirmation, SHELX software (e.g., SHELXL) is widely used for refinement and validation of crystallographic data .
- NMR spectroscopy : H and C NMR confirm the oxazole ring (δ ~8.2 ppm for oxazole protons) and amine hydrochloride moiety (broad singlet for NH).
- Mass spectrometry : ESI-MS validates the molecular ion peak ([M+H] at m/z 153.61 for CHNO·HCl) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural refinement?
Discrepancies in crystallographic data (e.g., bond-length outliers or thermal motion artifacts) require:
- Validation tools : Programs like PLATON or CCDC’s Mercury to check for missed symmetry or twinning .
- Data reprocessing : Re-examining raw diffraction data with SHELXD/SHELXE to optimize phasing and reduce R-factors .
- Dynamic disorder modeling : For flexible moieties (e.g., the ethylamine chain), multi-conformer refinement improves accuracy .
Q. What methodological strategies are employed to analyze the compound’s potential biological interactions?
Advanced biological studies may involve:
- Receptor binding assays : Screening against G-protein-coupled receptors (GPCRs) or transporters (e.g., equilibrative nucleoside transporters, ENTs) using radiolabeled ligands or fluorescence polarization .
- Enzyme inhibition studies : Testing activity against oxazole-targeted enzymes (e.g., histamine methyltransferase) via kinetic assays (IC determination) .
- Molecular docking : Computational modeling (AutoDock, Schrödinger Suite) predicts binding affinities to targets like the adenosine A receptor, leveraging the oxazole’s π-π stacking potential .
Q. How can researchers address low yields in the hydrochloride salt formation step?
Common pitfalls and solutions:
- pH control : Maintain acidic conditions (pH ~2–3) during salt precipitation to avoid free amine formation.
- Counterion screening : Test alternative acids (e.g., HBr, HI) if HCl proves suboptimal for crystallization.
- Solvent optimization : Use mixed solvents (e.g., acetone/ether) to enhance salt solubility and crystallization kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
